![molecular formula C14H19N3O B14345205 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one CAS No. 104702-58-1](/img/structure/B14345205.png)
4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one is a compound with the chemical formula C₁₄H₁₉N₃O . This compound is part of a group of stereoisomers and is characterized by its unique structure, which includes an amino group and a pentenone moiety.
Méthodes De Préparation
The synthesis of 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Analyse Des Réactions Chimiques
4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: It serves as a probe in biological studies to understand the interactions of amino groups with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one involves its interaction with molecular targets through its amino and enone groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and reactivity.
2-Methoxy-5-nitroaniline: Another related compound with a methoxy and nitro group, providing different reactivity and applications.
These compounds share structural similarities but differ in their functional groups, leading to unique properties and uses.
Propriétés
Numéro CAS |
104702-58-1 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
4-[2-[(2-aminophenyl)methylideneamino]ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C14H19N3O/c1-11(9-12(2)18)17-8-7-16-10-13-5-3-4-6-14(13)15/h3-6,9-10,17H,7-8,15H2,1-2H3 |
Clé InChI |
GWYGSXBNGFYNAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NCCN=CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


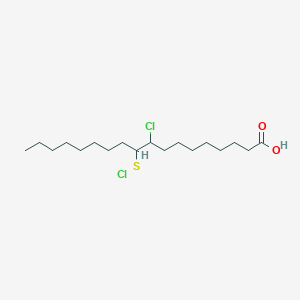

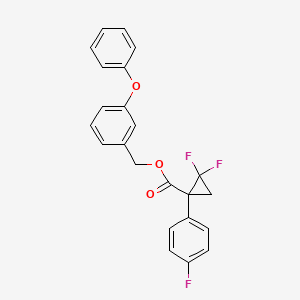

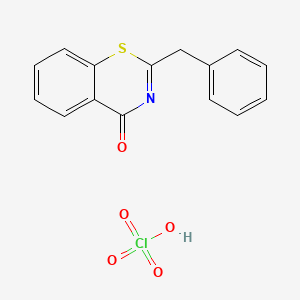
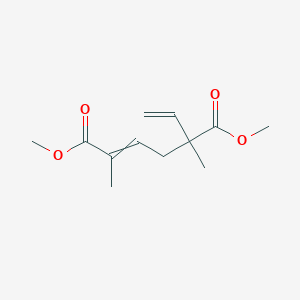
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
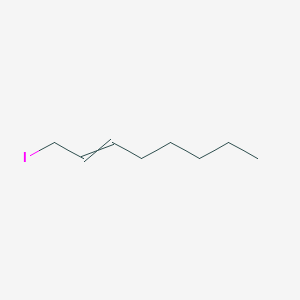
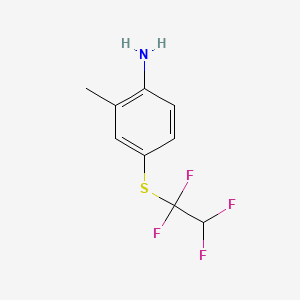

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
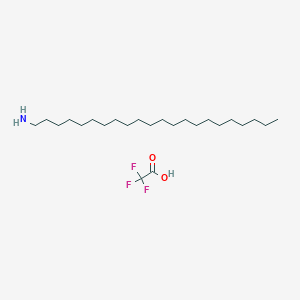
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
